![molecular formula C18H22N2O6 B13661620 tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13661620.png)
tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
The synthesis of tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the nitration of a precursor compound using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄). The reaction conditions often require careful control of temperature and concentration to achieve the desired product .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur, particularly at the nitro group, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action for tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
tert-Butyl 7,8-dinitropyrazolo[5,1-c][1,2,4]triazin-4(1H)-one: This compound also features a nitro group and a spirocyclic structure but differs in its core ring system.
7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione: Another spirocyclic compound with different functional groups and applications.
These comparisons highlight the unique structural and functional properties of tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H22N2O6 |
---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22N2O6/c1-17(2,3)26-16(22)19-8-6-18(7-9-19)11-12-4-5-13(20(23)24)10-14(12)15(21)25-18/h4-5,10H,6-9,11H2,1-3H3 |
InChI-Schlüssel |
YGBHLOLYPQEVJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.